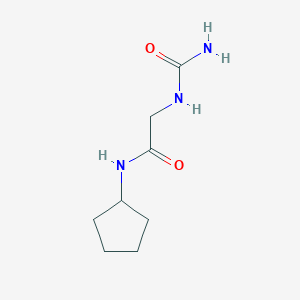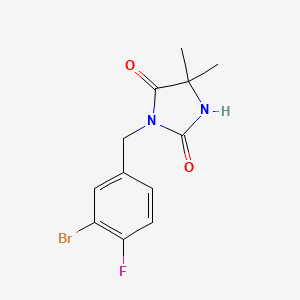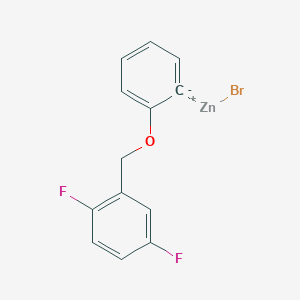
2-(2',5'-DifluorobenZyloxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 2-(2’,5’-Difluorobenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(2’,5’-Difluorobenzyloxy)phenyl bromide+Zn→2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors equipped with inert gas purging systems are used to maintain an oxygen-free environment. The reaction mixture is often stirred vigorously to ensure complete dissolution of zinc and efficient reaction with the bromide compound.
Chemical Reactions Analysis
Types of Reactions
2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling Reactions: It is prominently used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific substrates used. In cross-coupling reactions, the primary products are biaryl compounds or other complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic partner. The zinc atom acts as a nucleophile, attacking the electrophilic carbon in the substrate, leading to the formation of a new carbon-carbon bond. The presence of fluorine atoms enhances the reactivity of the compound by stabilizing the transition state and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorophenylzinc bromide
- 4-Fluorophenylzinc bromide
- 2,6-Difluorobenzylzinc bromide
Uniqueness
2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide is unique due to the specific positioning of the fluorine atoms, which imparts distinct reactivity and stability compared to other fluorinated organozinc compounds. This unique structure allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C13H9BrF2OZn |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
bromozinc(1+);1,4-difluoro-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
IITGWJNORWZMHS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)OCC2=C(C=CC(=C2)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine](/img/structure/B14894700.png)
![ethyl 7-{[(4-methylpiperidin-1-yl)acetyl]amino}-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14894710.png)
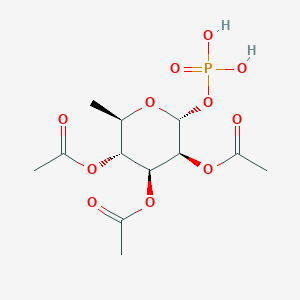
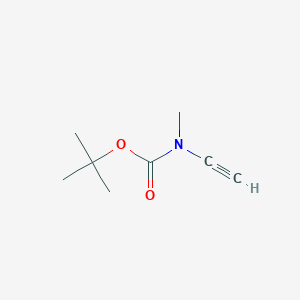
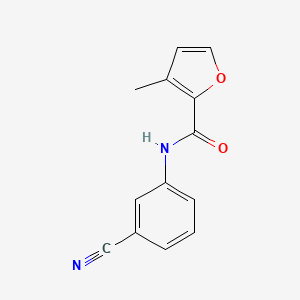
![4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)
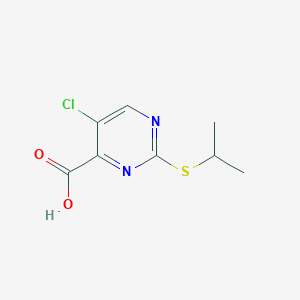
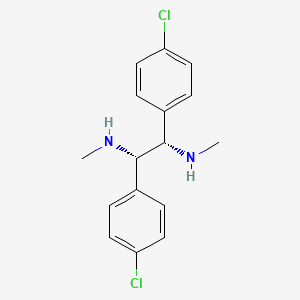
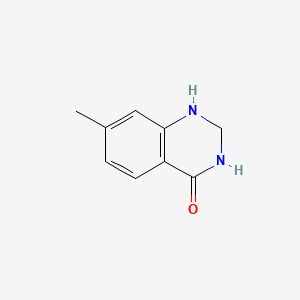

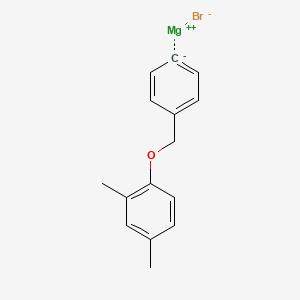
![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
